molecular formula C21H23N3O3 B7717968 N-butyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-butyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7717968
M. Wt: 365.4 g/mol
InChI Key: XKIGGWUTXVFIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as BOA, is a chemical compound that has been extensively studied in scientific research. BOA is a versatile compound that has shown promising results in various applications, including in the fields of medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of N-butyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-butyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-butyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-butyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-butyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-butyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to inhibit the proliferation of various cancer cell lines, such as breast cancer and colon cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-butyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its versatility. N-butyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be easily synthesized and purified, making it a useful compound for various applications. However, one of the limitations of using N-butyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its potential toxicity. N-butyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-butyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One potential direction is the further investigation of its anti-inflammatory properties, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis. Another potential direction is the investigation of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, the potential use of N-butyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in agriculture and environmental science should be explored further, particularly in the context of its potential as a herbicide or pesticide.

Synthesis Methods

N-butyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized through a multistep process that involves the reaction of various chemical reagents. One of the most common methods of synthesis involves the reaction of 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenol with butylbromide, followed by the reaction of the resulting product with chloroacetic acid. The final product is then purified through various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N-butyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-butyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is in the field of medicine, where it has shown potential as an anti-inflammatory agent. N-butyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-butyl-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-3-4-12-22-19(25)14-26-18-11-6-5-10-17(18)21-23-20(24-27-21)16-9-7-8-15(2)13-16/h5-11,13H,3-4,12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIGGWUTXVFIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

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